Complete Conformational Restriction: Zero Rotatable Bonds vs. One in the 3-Phenyl Analog HP-505
1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] possesses zero freely rotatable bonds, as confirmed by its computed molecular descriptors . In contrast, the widely studied 3-phenyl analog HP-505 (3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], CAS 59142-94-8, C₁₈H₁₉NO, MW 265.35) contains one rotatable bond at the 3-phenyl substituent, introducing conformational flexibility at a critical pharmacophoric position [1]. The spiro[isobenzofuran-1,4'-piperidine] scaffold itself enforces a conformationally restricted equatorial orientation of the benzene ring fused to the furan, as established by energy calculations on substituted 4-phenylpiperidines [2]. The target compound's additional gem-dimethyl substitution at C3 further eliminates any residual conformational自由度 at that position.
| Evidence Dimension | Number of freely rotatable bonds |
|---|---|
| Target Compound Data | 0 rotatable bonds (C₁₅H₂₁NO, MW 231.33) |
| Comparator Or Baseline | HP-505 (3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], CAS 59142-94-8): 1 rotatable bond (C₁₈H₁₉NO, MW 265.35); ring-opened 4-[2-(arylmethyl)phenyl]piperidine analogs: 4+ rotatable bonds |
| Quantified Difference | 0 vs. 1 vs. ≥4 rotatable bonds; the target compound is the only fully constrained scaffold among these three structural classes |
| Conditions | Computed molecular descriptors from 2D/3D structure analysis; pharmacophoric energy calculations from substituted 4-phenylpiperidine conformational analysis [2] |
Why This Matters
Complete conformational restriction minimizes the entropic penalty upon receptor binding and enforces a single, predictable bioactive conformation—a critical advantage for structure-based drug design and for interpreting SAR with greater confidence than conformationally flexible comparators.
- [1] Bauer VJ, Duffy BJ, Hoffman D, Klioze SS, Kosley RW Jr, McFadden AR, Martin LL, Ong HH. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. J Med Chem. 1976;19(11):1315-1324. doi:10.1021/jm00233a012. PMID: 1003409. View Source
- [2] Kubota H, Kakefuda A, Nagaoka H, Yamamoto O, Ikeda S, Okada T, Shibanuma T, Miyata K, Honda K, Oka M. Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. I. Design and Synthesis of (±)-N-[2-(3,4-Dichlorophenyl)-4-(spiro[isobenzofuran-1(3H),4'-piperidin]-1'-yl)butyl]-N-methylbenzamide, YM-35375, as a New Lead Compound for Novel Neurokinin Receptor Antagonists. Chem Pharm Bull. 1998;46(2):242-254. Energy calculation of substituted 4-phenylpiperidines revealed that spiro[isobenzofuran-1(3H),4'-piperidine] possesses a conformationally restricted equatorial phenyl group. View Source
